

An In-depth Technical Guide to 4-Fluoro-1-methyl-4-piperidinemethanol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Fluoro-1-methyl-4-piperidinemethanol

Cat. No.: B1343734

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of **4-Fluoro-1-methyl-4-piperidinemethanol**, a fluorinated piperidine derivative of interest in medicinal chemistry and drug discovery. The strategic introduction of a fluorine atom into small molecules can significantly modulate their physicochemical and pharmacological properties, making this compound a valuable building block for novel therapeutics.

Core Molecular Attributes

4-Fluoro-1-methyl-4-piperidinemethanol is a heterocyclic compound featuring a piperidine ring N-methylated and substituted at the 4-position with both a fluorine atom and a hydroxymethyl group.

Physicochemical Properties

Property	Value	Source(s)
Molecular Formula	C7H14FNO	[1] [2]
Molecular Weight	147.19 g/mol	[1] [2]
CAS Number	1000341-04-7	[1] [2]
MDL Number	MFCD09880180	[2]
Canonical SMILES	CN1CCC(F)(CO)CC1	[3]

Structural Representation

The chemical structure of **4-Fluoro-1-methyl-4-piperidinemethanol** is depicted below.

Caption: 2D structure of **4-Fluoro-1-methyl-4-piperidinemethanol**.

Synthesis and Mechanistic Considerations

While specific, detailed published syntheses for **4-Fluoro-1-methyl-4-piperidinemethanol** are not widely available in peer-reviewed literature, a plausible synthetic route can be devised based on established organofluorine chemistry and the synthesis of analogous compounds. The following proposed synthesis starts from the commercially available 1-methylpiperidin-4-one.

Proposed Synthetic Workflow



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Caption: Proposed synthetic workflow for **4-Fluoro-1-methyl-4-piperidinemethanol**.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of Ethyl 2-(4-hydroxy-1-methylpiperidin-4-yl)acetate

- To a stirred suspension of activated zinc dust in anhydrous tetrahydrofuran (THF), add a solution of ethyl bromoacetate.
- Heat the mixture to initiate the reaction.
- Once the reaction is initiated, add a solution of 1-methylpiperidin-4-one in anhydrous THF dropwise, maintaining a gentle reflux.
- After the addition is complete, continue stirring at reflux until the starting material is consumed (monitored by TLC or GC-MS).
- Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.
- Extract the aqueous layer with ethyl acetate.
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.

Rationale: The Reformatsky reaction is a classic method for the formation of β -hydroxy esters from ketones. This approach creates the necessary carbon framework and the tertiary alcohol that will be subsequently fluorinated.

Step 2: Synthesis of Ethyl 2-(4-fluoro-1-methylpiperidin-4-yl)acetate

- Dissolve the product from Step 1 in anhydrous dichloromethane (DCM) and cool the solution in an ice bath.
- Slowly add a solution of a nucleophilic fluorinating agent, such as diethylaminosulfur trifluoride (DAST), in anhydrous DCM.
- Allow the reaction mixture to warm to room temperature and stir until the reaction is complete.
- Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

- Separate the organic layer, and extract the aqueous layer with DCM.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography.

Rationale: DAST is a common reagent for deoxofluorination, converting hydroxyl groups to fluorine atoms. This step is critical for introducing the fluorine atom at the C4 position.

Step 3: Synthesis of **4-Fluoro-1-methyl-4-piperidinemethanol**

- To a stirred suspension of lithium aluminum hydride (LiAlH₄) in anhydrous THF at 0 °C, add a solution of the fluorinated ester from Step 2 in anhydrous THF dropwise.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
- Cool the mixture to 0 °C and quench sequentially by the slow addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.
- Filter the resulting precipitate and wash it with THF.
- Concentrate the filtrate under reduced pressure to yield the final product, **4-Fluoro-1-methyl-4-piperidinemethanol**.

Rationale: Lithium aluminum hydride is a powerful reducing agent capable of reducing the ester functionality to the primary alcohol without affecting the newly introduced fluorine atom. This mirrors the synthesis of the non-fluorinated analog, 1-methyl-4-piperidinemethanol.[\[4\]](#)

Applications in Drug Discovery and Medicinal Chemistry

The incorporation of a fluorine atom can profoundly influence a drug candidate's metabolic stability, lipophilicity, and binding affinity. The 4-fluoro-4-(hydroxymethyl)piperidine scaffold is therefore a valuable motif in drug design.

- Metabolic Blocking: The fluorine atom can act as a metabolic shield, preventing oxidative metabolism at the C4 position of the piperidine ring, which can lead to improved pharmacokinetic profiles.
- Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of the piperidine nitrogen, which can affect the molecule's ionization state at physiological pH, influencing its absorption, distribution, and target engagement.
- Conformational Control: The presence of a fluorine atom can induce specific conformational preferences in the piperidine ring, which may lead to enhanced binding to biological targets.

While specific drugs containing the **4-Fluoro-1-methyl-4-piperidinemethanol** moiety are not prominently documented, the related 4-fluoropiperidine core is a key component in a variety of biologically active compounds, including those targeting the central nervous system.

Spectroscopic Characterization (Anticipated)

While experimental spectra for **4-Fluoro-1-methyl-4-piperidinemethanol** are not readily available, the expected spectroscopic data can be predicted based on its structure and data from analogous compounds.

- ^1H NMR: The spectrum would be expected to show signals for the N-methyl group, the diastereotopic protons of the piperidine ring, and the methylene protons of the hydroxymethyl group. The protons on the carbons adjacent to the fluorine-bearing carbon would likely exhibit coupling to the ^{19}F nucleus.
- ^{13}C NMR: The spectrum would show the characteristic signals for the piperidine ring carbons, the N-methyl carbon, and the hydroxymethyl carbon. The carbon atom bonded to fluorine would appear as a doublet due to C-F coupling.
- ^{19}F NMR: A single resonance would be expected, with its chemical shift providing information about the electronic environment of the fluorine atom.
- Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound (147.19 g/mol).

Safety and Handling

As with any research chemical, **4-Fluoro-1-methyl-4-piperidinemethanol** should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

4-Fluoro-1-methyl-4-piperidinemethanol represents a valuable and versatile building block for medicinal chemistry. Its unique combination of a fluorinated quaternary center and a primary alcohol offers multiple avenues for chemical elaboration. The strategic introduction of fluorine provides a powerful tool for fine-tuning the pharmacological properties of lead compounds, making this and related fluorinated piperidines important scaffolds in the development of next-generation therapeutics. Further research into the synthesis and applications of this compound is warranted to fully explore its potential in drug discovery.

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